molecular formula C16H16FN5O3S B2944358 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 942000-33-1

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2944358
CAS RN: 942000-33-1
M. Wt: 377.39
InChI Key: GEQNWGBRAQKIPC-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrazole ring, followed by the formation of the sulfonamide linkage . The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the tetrazole ring, the sulfonamide group, and the fluorophenyl group would all have characteristic signals in these spectra .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. For example, the tetrazole ring might undergo reactions at the nitrogen atoms, while the sulfonamide group might be susceptible to hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties would be influenced by the functional groups in the compound .

Scientific Research Applications

Monoacylglycerol Lipase Inhibition

This compound has been characterized as a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL inhibitors like this compound can elevate levels of 2-arachidonoylglycerol (2-AG), leading to therapeutic effects in mood, appetite, pain, and inflammation management.

Neuropathic Pain Treatment

Due to its MAGL inhibitory activity, this compound has demonstrated efficacy in rodent models of neuropathic pain . It offers a promising approach for the development of new analgesics targeting neuropathic pain without the side effects associated with current treatments.

Asymmetric Synthesis

The structure of this compound allows it to be used in the synthesis of chiral intermediates, which are crucial for asymmetric synthesis . These intermediates can serve as chiral ligands or starting materials, enabling the production of enantiomerically pure pharmaceuticals.

Catalysis

The compound’s potential to form chiral intermediates makes it valuable in catalytic processes, particularly in asymmetric catalysis . This is essential for creating specific isomers of a substance, which can have different biological activities.

Pharmacological Research

As a selective and reversible MAGL inhibitor, this compound is a valuable tool in pharmacological research to study the role of the endocannabinoid system in various physiological and pathological processes .

Chemical Biology

In chemical biology, this compound can be used to probe the biochemical pathways involving MAGL and the broader endocannabinoid system, helping to elucidate their functions in health and disease .

Neuropharmacology

The ability of this compound to modulate neurotransmitter levels, such as norepinephrine in the cortex, positions it as a useful agent in neuropharmacological studies, particularly those related to mood and stress disorders .

Inflammation Research

By inhibiting MAGL and consequently increasing 2-AG levels, this compound can be used to investigate the anti-inflammatory properties of the endocannabinoid system and its potential therapeutic applications .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many sulfonamide drugs work by inhibiting the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards of the compound would need to be evaluated through toxicological studies. Some potential hazards could include skin and eye irritation, and respiratory irritation .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and biological activity. It could also involve the development of analogs with improved properties or activity .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-11-9-14(7-8-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-12(17)4-6-13/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQNWGBRAQKIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

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